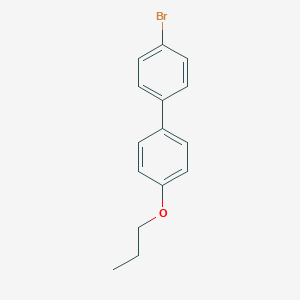

4-Bromo-4'-propoxy-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-bromo-4-(4-propoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXSFDQUTFXKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451878 | |

| Record name | 4-Bromo-4'-propoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154020-02-7 | |

| Record name | 4-Bromo-4'-propoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-4'-propoxy-1,1'-biphenyl chemical properties

An In-depth Technical Guide to 4-Bromo-4'-propoxy-1,1'-biphenyl for Advanced Research and Development

Executive Summary

4-Bromo-4'-propoxy-1,1'-biphenyl is a bi-functional aromatic compound of significant interest in the fields of materials science and pharmaceutical development. Its rigid biphenyl core, coupled with a reactive bromine handle and a flexible propoxy chain, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in drug development. We will delve into detailed experimental protocols, mechanistic principles, and safety considerations to empower its effective utilization in advanced research and development projects.

Introduction: The Strategic Importance of Substituted Biphenyls

The 1,1'-biphenyl scaffold is a privileged structural motif in both medicinal chemistry and materials science. Its inherent rigidity and aromatic nature contribute to the thermal and electronic properties desirable in liquid crystals and organic electronics.[1] In the pharmaceutical realm, the biphenyl unit is a core component of numerous therapeutic agents, including the "sartan" class of angiotensin II receptor blockers used to treat hypertension.[2]

4-Bromo-4'-propoxy-1,1'-biphenyl emerges as a particularly valuable building block. The molecule is strategically derivatized with two key functional groups at opposite ends of the aromatic core:

-

The Bromo Group: Located at the 4-position, this halogen serves as a highly effective reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][3] This allows for the precise and controlled extension of the molecular framework.

-

The Propoxy Group: The 4'-propoxy chain provides solubility and influences the mesomorphic (liquid crystalline) properties of resulting materials. In a pharmaceutical context, this alkyl ether can modulate lipophilicity and metabolic stability, which are critical parameters in drug design.

This guide will explore the synthesis and chemical utility of this compound, providing the technical insights necessary for its application in constructing advanced functional materials and novel pharmaceutical candidates.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of 4-Bromo-4'-propoxy-1,1'-biphenyl are fundamental to its handling, characterization, and deployment in synthetic chemistry.

Core Properties

A summary of the key physicochemical data for 4-Bromo-4'-propoxy-1,1'-biphenyl is presented below.

| Property | Value | Source(s) |

| CAS Number | 154020-02-7 | [4] |

| Molecular Formula | C₁₅H₁₅BrO | [4] |

| Molecular Weight | 291.18 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | Inferred from analogs[1] |

| Melting Point | Not available; predicted to be higher than biphenyl (68-70 °C) | |

| Boiling Point | Not available; predicted to be >300 °C | Inferred from analogs |

| Solubility | Soluble in common organic solvents (THF, DCM, Chloroform); Insoluble in water | General knowledge |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic propoxy chain.

-

Aromatic Region (δ 6.9-7.6 ppm): Four distinct signals, appearing as doublets or multiplets, are expected for the eight aromatic protons on the two phenyl rings. The protons on the propoxy-substituted ring will be more upfield (lower ppm) due to the electron-donating effect of the ether, while the protons on the bromo-substituted ring will be further downfield.

-

Propoxy Chain:

-

O-CH₂-: A triplet around δ 4.0 ppm.

-

-CH₂-: A multiplet (sextet) around δ 1.8 ppm.

-

-CH₃: A triplet around δ 1.0 ppm.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the 12 aromatic carbons and 3 aliphatic carbons. The carbon attached to the bromine (C-Br) will appear around δ 121 ppm, while the carbon attached to the oxygen (C-O) will be significantly downfield, around δ 159 ppm.

-

IR (Infrared) Spectroscopy: Key vibrational bands will include:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propoxy group.

-

~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.

-

~1250 cm⁻¹: Aryl-O (ether) stretching.

-

~1040 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 290 and 292.

Synthesis and Purification

The most direct and efficient synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Synthetic Workflow: Williamson Ether Synthesis

This process involves the reaction of the phenolate anion of 4'-Bromo-[1,1'-biphenyl]-4-ol with an alkyl halide, in this case, 1-bromopropane.

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.[7]

Materials:

-

4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)

-

1-Bromopropane (1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

2-Butanone (MEK) or Acetone (solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 2-butanone (to make a ~0.5 M solution).

-

Addition of Alkyl Halide: Add 1-bromopropane (1.5 eq) to the suspension under a nitrogen or argon atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C for 2-butanone) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

-

Workup - Filtration: Dilute the mixture with dichloromethane. Filter off the insoluble potassium carbonate and potassium bromide salts using a Büchner funnel.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and saturated brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to afford the pure 4-Bromo-4'-propoxy-1,1'-biphenyl as a white solid.

Chemical Reactivity & Key Transformations

The synthetic utility of 4-Bromo-4'-propoxy-1,1'-biphenyl is dominated by the reactivity of its carbon-bromine bond, which serves as a linchpin for constructing more elaborate molecular systems.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most important transformation for this class of compounds. It involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester).[8][9] This reaction forms a new carbon-carbon bond with high efficiency and functional group tolerance.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Representative Suzuki Coupling Protocol

Objective: To synthesize 4'-propoxy-4-phenyl-1,1'-biphenyl from 4-Bromo-4'-propoxy-1,1'-biphenyl and phenylboronic acid.

Materials:

-

4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add 4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.

-

Solvent Addition: Add the degassed solvent system via cannula or syringe.

-

Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-16 hours, monitoring by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired terphenyl derivative.

Applications in Research and Development

Material Science: Liquid Crystal Precursors

The elongated, rigid structure of the propoxy-biphenyl unit makes it an ideal core for thermotropic liquid crystals.[10] The propoxy tail provides the necessary flexibility and influences the clearing point and mesophase type (e.g., nematic, smectic). By using Suzuki coupling to append other aromatic units to the bromo- end, researchers can synthesize complex, high-performance liquid crystal materials for applications in displays (LCDs) and optical sensors.[9]

Drug Discovery and Medicinal Chemistry

In drug discovery, 4-Bromo-4'-propoxy-1,1'-biphenyl serves as a versatile scaffold. The biphenyl motif is a known bioisostere for other aromatic systems and can be used to orient functional groups in specific vectors to optimize binding to biological targets.[2] The bromo-substituent allows for the introduction of diverse functionalities through cross-coupling, enabling the rapid generation of compound libraries for screening. The propoxy group can be used to tune the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the final drug candidate.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 4-Bromo-4'-propoxy-1,1'-biphenyl is not widely published, a hazard assessment can be made based on analogous compounds like 4-bromobiphenyl and 4-bromo-4'-hydroxybiphenyl.[11][12][13]

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

-

Conclusion

4-Bromo-4'-propoxy-1,1'-biphenyl is a high-value chemical intermediate with a well-defined role in the advancement of materials science and pharmaceutical research. Its dual functionality allows for predictable and versatile reactivity, primarily through Williamson ether synthesis and palladium-catalyzed cross-coupling reactions. By understanding its core chemical properties, synthetic pathways, and handling requirements as detailed in this guide, researchers can effectively leverage this compound to build complex molecules and accelerate innovation in their respective fields.

References

- Vertex AI Search. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. Retrieved January 15, 2026.

-

The Suzuki Reaction. (2014, February 6). The Suzuki Reaction. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

- Vertex AI Search. (n.d.). The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. Retrieved January 15, 2026.

-

SpectraBase. (n.d.). 4-bromo-4'-propylbiphenyl [1H NMR]. Retrieved January 15, 2026, from [Link]

- Zhang, X. et al. (n.d.). Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid.

-

PubChem. (n.d.). 4-Bromobiphenyl. Retrieved January 15, 2026, from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 154020-02-7 | 4-Bromo-4'-propoxy-1,1'-biphenyl. Retrieved January 15, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 4-bromo-4'-(pentyloxy)-1,1'-biphenyl | 63619-51-2 [chemicalbook.com]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid [journal.buct.edu.cn]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. cochise.edu [cochise.edu]

4-Bromo-4'-propoxy-1,1'-biphenyl synthesis routes

An In-Depth Technical Guide to the Synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for 4-Bromo-4'-propoxy-1,1'-biphenyl, a substituted biphenyl of interest for researchers in materials science and drug development. The biphenyl scaffold is a privileged structure in many functional materials and pharmaceutical compounds.[1][2][3] This document details two primary, field-proven synthetic strategies: a convergent approach using the Suzuki-Miyaura cross-coupling reaction and a linear, sequential functionalization route culminating in a Williamson ether synthesis. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as a practical resource for scientists engaged in the synthesis of complex biaryl molecules.

Strategic Analysis: Retrosynthetic Pathways

The design of an effective synthesis for an unsymmetrical biaryl like 4-Bromo-4'-propoxy-1,1'-biphenyl requires a logical disconnection of the target molecule. Two primary retrosynthetic pathways emerge, each offering distinct advantages regarding starting material availability, reaction efficiency, and scalability.

-

C-C Bond Formation (Convergent): The most direct approach involves disconnecting the central carbon-carbon bond between the two phenyl rings. This strategy, exemplified by palladium-catalyzed cross-coupling reactions, constructs the biphenyl core from two appropriately functionalized benzene derivatives.

-

C-O Bond Formation (Linear/Sequential): An alternative strategy involves disconnecting the C-O bond of the propoxy group. This approach begins with a pre-formed 4-bromo-4'-hydroxybiphenyl scaffold, to which the propyl group is subsequently added.

Caption: Retrosynthetic analysis of 4-Bromo-4'-propoxy-1,1'-biphenyl.

Synthesis Route I: Convergent Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely employed method for biaryl synthesis due to its mild conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][4][5] This reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[4]

Mechanistic Principle

The catalytic cycle is a well-established sequence of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 1-bromo-4-propoxybenzene), forming a Pd(II) intermediate.[1][6]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, yielding the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl from 1,4-dibromobenzene and (4-propoxyphenyl)boronic acid. Using an excess of the dibromobenzene can favor the mono-coupling product.

Materials:

-

1,4-Dibromobenzene

-

(4-propoxyphenyl)boronic acid (1.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[7]

-

Potassium Carbonate (K₂CO₃) (2-3 equivalents)[8]

-

1,4-Dioxane and Water (4:1 mixture, degassed)[4]

-

Schlenk flask or round-bottomed flask with reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 1,4-dibromobenzene (1.5 equiv.), (4-propoxyphenyl)boronic acid (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).[4][7]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst oxidation.[7]

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[9]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[4] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[4][7]

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.[4]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 4-Bromo-4'-propoxy-1,1'-biphenyl.

Synthesis Route II: Sequential Williamson Ether Synthesis

This linear approach leverages the commercially available starting material 4-bromo-4'-hydroxybiphenyl. The key transformation is the formation of the ether linkage via a Williamson ether synthesis, a robust and reliable Sₙ2 reaction.[10]

Mechanistic Principle

The reaction proceeds in two conceptual steps:

-

Deprotonation: A base, typically a carbonate like K₂CO₃, deprotonates the phenolic hydroxyl group of 4-bromo-4'-hydroxybiphenyl to form a more nucleophilic phenoxide anion.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks the primary alkyl halide (1-bromopropane), displacing the bromide ion and forming the desired ether C-O bond.

Experimental Protocol: O-Propoxylation

This protocol is adapted from a similar synthesis of 4-propoxy-4'-hydroxybiphenyl.[10]

Materials:

-

1-Bromopropane (1.2-1.5 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Potassium Iodide (KI) (catalytic amount, e.g., 5 mol%)

-

Acetone or Dimethylformamide (DMF)

-

Round-bottomed flask with reflux condenser

Procedure:

-

Reaction Setup: In a round-bottomed flask, combine 4-bromo-4'-hydroxybiphenyl (1.0 equiv.), potassium carbonate (2.0 equiv.), and a catalytic amount of potassium iodide in acetone or DMF. The addition of KI can accelerate the reaction via the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ.

-

Reagent Addition: Add 1-bromopropane (1.2 equiv.) to the suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 60-80 °C is suitable) and stir vigorously. Monitor the reaction's progress by TLC until the starting phenol is consumed (typically 8-12 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography if necessary.[13]

Caption: Experimental workflow for the Williamson ether synthesis route.

Comparative Analysis of Synthetic Routes

The choice between these two routes depends on project-specific priorities such as cost, scale, and available starting materials.

| Parameter | Route I: Suzuki-Miyaura Coupling | Route II: Williamson Ether Synthesis |

| Strategy | Convergent | Linear / Sequential |

| Key Bond Formed | C-C (Aryl-Aryl) | C-O (Ether) |

| Starting Materials | Arylboronic acids, Aryl halides | Substituted biphenyl phenol, Alkyl halide |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Phase-transfer catalyst (e.g., KI) is optional but recommended |

| Reaction Conditions | Requires inert atmosphere; 80-100 °C | Air-tolerant; Reflux (~56-80 °C) |

| Atom Economy | Generally higher | Lower, due to sequential steps |

| Key Advantages | High versatility for various biphenyls; powerful C-C bond formation.[1][5] | Simple, robust reaction; avoids expensive catalysts and ligands; starts from a common intermediate. |

| Potential Issues | Catalyst cost/deactivation; potential for homocoupling byproducts[14]; purification from catalyst residues. | Slower reaction times; depends on the availability of the biphenyl phenol precursor. |

Conclusion

The synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl can be reliably achieved through at least two robust chemical strategies. The Suzuki-Miyaura coupling offers a convergent and powerful method for constructing the biaryl core directly, benefiting from high modularity. In contrast, the Williamson ether synthesis provides a classic, cost-effective sequential route that is often simpler to execute if the requisite 4-bromo-4'-hydroxybiphenyl precursor is readily available. The optimal choice will be dictated by the specific constraints and objectives of the research or development program, including scale, cost of raw materials, and available equipment. Both pathways, when executed with care, provide reliable access to this valuable chemical intermediate.

References

- BenchChem. (2025).

- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.

- BenchChem. (2025).

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- BenchChem. (2025).

- MDPI. (2017).

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.

- Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl.

- ACS Publications. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.

- Unknown. (n.d.). GRIGNARD REACTION: SYNTHESIS OF TRIPHENYLCARBINOL.

- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.

- National Institutes of Health (NIH). (2023, June 16).

- ScienceDirect. (n.d.).

- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

- Wikipedia. (n.d.). Gomberg–Bachmann reaction.

- Wikipedia. (n.d.).

- National Institutes of Health (NIH). (n.d.).

- ResearchGate. (2024, January 1). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles.

- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- ResearchGate. (2025, August 5).

- Unknown. (2010, November 10).

- BYJU'S. (n.d.). Ullmann Reaction.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Biphenyls.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)

- ChemicalBook. (n.d.). 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis.

- PubMed. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry.

- GSRS. (n.d.). 4-BROMO-4'-HYDROXYBIPHENYL.

- CAS Common Chemistry. (n.d.). 4-Bromo-4′-hydroxybiphenyl.

- BenchChem. (2025).

- CNKI. (n.d.). Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid.

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). p-BROMOBIPHENYL.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- ChemicalBook. (2024, August 14). 4-Bromo-4'-hydroxybiphenyl.

- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

- ECHEMI. (2024, January 1). Buy 4-Bromo-4'-hydroxybiphenyl Industrial Grade.

- PubChem. (n.d.). 4-Bromo-4'-hydroxybiphenyl.

- BenchChem. (2025).

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid [journal.buct.edu.cn]

- 11. 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 [chemicalbook.com]

- 12. 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-4'-propoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic data for 4-Bromo-4'-propoxy-1,1'-biphenyl, a substituted biphenyl of interest in medicinal chemistry and materials science. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages a combination of experimental data from closely related analogs and state-of-the-art spectroscopic prediction methodologies. This approach ensures a comprehensive and scientifically robust resource for researchers.

The biphenyl scaffold is a privileged structure in drug discovery, and understanding the precise structural features of its derivatives is paramount.[1] Spectroscopic analysis provides the foundational data for molecular structure confirmation, purity assessment, and the elucidation of structure-activity relationships. This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-4'-propoxy-1,1'-biphenyl, offering insights into the interpretation of these spectra.

Molecular Structure and Isomerism

Substituted biphenyls, such as 4-Bromo-4'-propoxy-1,1'-biphenyl, are characterized by two phenyl rings linked by a single bond. The substitution pattern on these rings significantly influences the molecule's physical, chemical, and biological properties. The ability to differentiate between isomers is a critical application of spectroscopic techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a unique fingerprint of the molecular structure.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for 4-Bromo-4'-propoxy-1,1'-biphenyl in a standard deuterated solvent like CDCl₃. These predictions are based on established NMR prediction algorithms and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.50 - 7.60 | Doublet | ~ 8.5 |

| H-3', H-5' | 7.40 - 7.50 | Doublet | ~ 8.5 |

| H-2, H-6 | 7.45 - 7.55 | Doublet | ~ 8.7 |

| H-3, H-5 | 6.90 - 7.00 | Doublet | ~ 8.7 |

| -OCH₂- | 3.95 - 4.05 | Triplet | ~ 6.5 |

| -CH₂- | 1.75 - 1.85 | Sextet | ~ 7.0 |

| -CH₃ | 1.00 - 1.10 | Triplet | ~ 7.4 |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The protons on the brominated ring (H-2', H-6', H-3', H-5') are expected to be downfield due to the electron-withdrawing nature of the bromine atom. The protons on the propoxy-substituted ring (H-2, H-6, H-3, H-5) will be influenced by the electron-donating propoxy group, with H-3 and H-5 being more upfield. The doublet multiplicity arises from coupling to their ortho neighbors.

-

Propoxy Group Protons: The methylene protons adjacent to the oxygen (-OCH₂-) are deshielded and appear as a triplet due to coupling with the adjacent methylene group. The central methylene protons (-CH₂-) will exhibit a more complex sextet pattern from coupling to both the -OCH₂- and -CH₃ groups. The terminal methyl protons (-CH₃) will be the most upfield and appear as a triplet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' | 121.0 - 122.0 |

| C-1' | 139.5 - 140.5 |

| C-2', C-6' | 128.0 - 129.0 |

| C-3', C-5' | 131.5 - 132.5 |

| C-4 | 158.5 - 159.5 |

| C-1 | 133.0 - 134.0 |

| C-2, C-6 | 127.5 - 128.5 |

| C-3, C-5 | 114.5 - 115.5 |

| -OCH₂- | 69.0 - 70.0 |

| -CH₂- | 22.0 - 23.0 |

| -CH₃ | 10.0 - 11.0 |

Interpretation of Carbon Signals:

-

The carbon attached to the bromine (C-4') will be significantly shifted.

-

The carbon bearing the propoxy group (C-4) will be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom.

-

The quaternary carbons (C-1 and C-1') will have distinct chemical shifts.

-

The carbons of the propoxy group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition:

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 4-Bromo-4'-propoxy-1,1'-biphenyl.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expected IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for 4-Bromo-4'-propoxy-1,1'-biphenyl. This data is based on typical vibrational frequencies for the functional groups present.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2960 - 2850 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O stretch (aryl ether) | 1250 - 1200 (asymmetric) | Strong |

| 1050 - 1000 (symmetric) | Strong | |

| C-Br stretch | 600 - 500 | Medium to Strong |

| Out-of-plane C-H bend (para-disubstituted) | 850 - 800 | Strong |

Interpretation of IR Spectrum:

-

The presence of both aromatic and aliphatic C-H stretching bands confirms the biphenyl and propoxy moieties.

-

Strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the aryl ether linkage.

-

A prominent band in the lower frequency region (600-500 cm⁻¹) is indicative of the C-Br bond.

-

A strong band in the 850-800 cm⁻¹ range suggests para-disubstitution on the phenyl rings.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Data

For 4-Bromo-4'-propoxy-1,1'-biphenyl (C₁₅H₁₅BrO), the expected mass spectral data under electron ionization (EI) is as follows:

-

Molecular Formula: C₁₅H₁₅BrO

-

Molecular Weight: 290.03 g/mol (for ⁷⁹Br) and 292.03 g/mol (for ⁸¹Br)

-

Expected Molecular Ion (M⁺): A characteristic isotopic pattern for bromine with two peaks of nearly equal intensity at m/z 290 and 292.

Predicted Major Fragmentation Pathways:

The fragmentation of the molecular ion will likely proceed through several pathways:

-

Loss of the propoxy group: Cleavage of the C-O bond can lead to the loss of a propoxy radical (•OC₃H₇), resulting in a fragment at m/z 231/233.

-

Loss of a propyl radical: Cleavage of the O-propyl bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 247/249.

-

Loss of ethene (McLafferty rearrangement): If applicable, this could lead to a fragment corresponding to the loss of C₂H₄ from the propoxy chain.

-

Loss of bromine: Cleavage of the C-Br bond would result in a fragment at m/z 211.

-

Biphenyl core fragments: Further fragmentation of the biphenyl core would lead to smaller aromatic fragments.

Caption: Predicted major fragmentation pathways for 4-Bromo-4'-propoxy-1,1'-biphenyl.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-4'-propoxy-1,1'-biphenyl. By combining predicted data with established spectroscopic principles and experimental protocols, researchers can effectively characterize this and similar substituted biphenyl compounds. The provided methodologies and interpretations serve as a valuable resource for confirming molecular structures, assessing purity, and advancing research in drug discovery and materials science.

References

-

PubChem. 4-Bromobiphenyl. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di... [Link]

-

ResearchGate. Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety. [Link]

-

CNKI. Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 4-Bromo-4'-propoxy-1,1'-biphenyl

Abstract

4-Bromo-4'-propoxy-1,1'-biphenyl is a biphenyl derivative of significant interest in the fields of materials science and pharmaceutical development. Its specific physical characteristics, dictated by the brominated phenyl ring, the flexible propoxy chain, and the rotational dynamics of the biphenyl core, are critical for its application, synthesis, and handling. This guide provides a comprehensive overview of these physical properties, detailing the theoretical basis for its behavior and providing field-tested experimental protocols for their accurate determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Introduction: The Structural Significance of 4-Bromo-4'-propoxy-1,1'-biphenyl

Biphenyl derivatives form the backbone of numerous advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs), and are prevalent scaffolds in medicinal chemistry. The subject of this guide, 4-Bromo-4'-propoxy-1,1'-biphenyl, is a strategically designed molecule. The biphenyl core provides rigidity and a platform for π-π stacking interactions.[1] The bromine atom at the 4-position serves as a crucial reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. Simultaneously, the 4'-propoxy group imparts specific solubility characteristics and can influence the molecule's self-assembly and liquid crystalline properties.

Understanding the physical characteristics of this compound is not merely an academic exercise. For the materials scientist, properties like melting point and crystal structure determine the processing conditions and final morphology of a device. For the pharmaceutical chemist, solubility and solid-state form are critical determinants of bioavailability and formulation. This guide bridges the gap between theoretical understanding and practical application by detailing not only the properties themselves but also the robust methodologies required to measure them.

Core Physicochemical Properties

The fundamental physical properties of a compound provide a primary dataset for its identification, purity assessment, and safe handling. While a comprehensive, publicly available dataset for 4-Bromo-4'-propoxy-1,1'-biphenyl is not consolidated in a single source, we can compile its identity and infer properties from closely related analogs.

| Property | Data | Source / Rationale |

| Molecular Formula | C₁₅H₁₅BrO | Calculated from structure |

| Molecular Weight | 291.18 g/mol | Calculated from atomic weights |

| CAS Number | 100341-61-7 | Identifier for this specific chemical |

| Appearance | White to off-white solid | Inferred from similar compounds like 4-bromo-4'-(pentyloxy)biphenyl, which is a white solid.[2] |

| Melting Point | Not explicitly published; likely a sharp range for pure solid | The parent compound, 4-Bromobiphenyl, melts at 82-86 °C.[3] The addition of the propoxy group will alter this, but it is expected to be a crystalline solid at room temperature. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the high molecular weight and biphenyl structure. The parent, 4-Bromobiphenyl, boils at 310 °C.[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Chloroform, THF) | The biphenyl core and bromo-substituent are hydrophobic. The propoxy group adds some polarity but the overall molecule is nonpolar. Inferred from general principles and solubility of analogs.[4] |

Molecular Structure and Spectroscopic Profile

The identity and purity of 4-Bromo-4'-propoxy-1,1'-biphenyl are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[5][6] It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the propoxy group and the distinct aromatic protons on both rings.

-

Propoxy Group Signals: An upfield triplet (3H) for the terminal methyl (-CH₃) group, a sextet (2H) for the methylene (-CH₂-) group adjacent to the methyl, and a downfield triplet (2H) for the methylene group attached to the oxygen (-O-CH₂-).

-

Aromatic Signals: The protons on the two phenyl rings will appear as a series of doublets and multiplets in the aromatic region (typically 6.8-7.8 ppm). The substitution pattern creates distinct electronic environments, leading to predictable splitting patterns.

-

-

¹³C NMR Spectroscopy: This technique reveals the number of unique carbon environments. The spectrum will show distinct signals for the three carbons of the propoxy group and for the twelve carbons of the biphenyl core. The carbon attached to the bromine atom will be shifted, as will the carbon attached to the oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For 4-Bromo-4'-propoxy-1,1'-biphenyl, the key expected absorptions are:

-

C-O-C Stretch: A strong band in the 1250-1000 cm⁻¹ region, characteristic of the ether linkage.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ from the propoxy group.

-

C-Br Stretch: A band in the far-infrared region, typically 600-500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight of a compound and offers structural clues based on its fragmentation patterns.[8][9]

-

Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), this peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

-

Fragmentation: Common fragmentation pathways would include the loss of the propoxy group or cleavage at the biphenyl linkage, providing further structural confirmation.

Crystallography and Solid-State Properties

The arrangement of molecules in the solid state significantly impacts a material's bulk properties. While a specific crystal structure for 4-Bromo-4'-propoxy-1,1'-biphenyl is not publicly available, analysis of related biphenyl derivatives provides valuable insights.

Biphenyl itself is planar in the crystalline state, but in the gaseous or liquid state, the two rings are twisted with respect to each other at an angle of about 45°.[1] This twist is a compromise between conjugative effects (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twist). In substituted biphenyls, this dihedral angle is highly dependent on the nature and position of the substituents.[10][11] For 4,4'-substituted biphenyls like the target compound, steric hindrance is minimal, and crystal packing forces often favor a more planar conformation. X-ray diffraction (XRD) would be the definitive technique to determine the precise crystal lattice, unit cell dimensions, and the molecule's conformation in the solid state.

Experimental Methodologies: A Practical Guide

Accurate and reproducible determination of physical characteristics is paramount. The following section details standardized protocols for key analyses.

Melting Point Determination (Capillary Method)

Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount (1-2 mg) is sufficient.

-

Capillary Loading: Load the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[13]

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/min) to find a rough range.[13]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for accurate melting point determination.

FT-IR Spectroscopy (ATR Method)

Causality: Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive, providing a high-quality spectrum from direct contact between the sample and a crystal (e.g., diamond).[14]

Protocol:

-

Instrument Background: Ensure the ATR crystal surface is clean. Run a background scan to subtract atmospheric (CO₂, H₂O) and crystal absorbances.

-

Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the apparatus's pressure arm to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a strong signal.[15]

-

Scan Sample: Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label significant peaks corresponding to the functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Standard protocol for FT-IR analysis using an ATR accessory.

NMR Spectroscopy (Solution State)

Causality: NMR relies on the magnetic properties of atomic nuclei.[16] The sample must be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid a large, interfering solvent signal in the ¹H NMR spectrum. A reference standard, tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0 ppm.[16]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Standard Addition: The deuterated solvent typically contains a small amount of TMS as an internal standard.

-

Homogenization: Ensure the sample is fully dissolved. Vortex the tube gently if necessary.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequencies.

-

Acquisition: Run the desired NMR experiments (e.g., ¹H, ¹³C, COSY).

-

Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay), phase the spectrum, and integrate the signals (for ¹H NMR) to obtain the final, interpretable spectrum.

Caption: General workflow for obtaining a solution-state NMR spectrum.

Conclusion

4-Bromo-4'-propoxy-1,1'-biphenyl is a molecule with physical characteristics defined by its composite structural motifs. It is a solid at room temperature, largely insoluble in water but soluble in common organic solvents. Its identity is confirmed through a combination of NMR, FT-IR, and mass spectrometry, with the latter showing a characteristic M/M+2 isotopic pattern for bromine. While specific thermal and crystallographic data require direct experimental determination, its properties can be reliably predicted and analyzed using the standardized, field-proven protocols detailed in this guide. This document provides the necessary foundational knowledge for researchers to confidently synthesize, handle, and characterize this versatile chemical intermediate.

References

-

Nieger, M., Hupfer, H., & Bolte, M. (1998). Structural Investigation of Biphenyl Derivatives. Acta Crystallographica Section C Crystal Structure Communications, 54(5), 656–659. [Link]

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Rider University. (n.d.). Experiment 1 - Melting Points. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Al-Quds Open University. (2021). Experiment (1) Determination of melting points. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Anonymous. (n.d.). Determination of Melting Point. [Link]

-

Clark, G. L., & Pickett, L. W. (1936). An X-Ray Study of Substituted Biphenyls. Journal of the American Chemical Society. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

-

Bastiansen, O. (1949). The Molecular Structure of Biphenyl and some of its Derivatives. Acta Chemica Scandinavica. [Link]

-

Brock, C. P., & Dunitz, J. D. (1982). Two crystal modifications of 4-hydroxybiphenyl. The Journal of Physical Chemistry. [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

The Chemistry Tutor. (2021, October 6). Mass Spectrometry in Organic Chemistry [Video]. YouTube. [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Zhang, H., et al. (2016). New biphenyl derivative with planar phenyl-phenyl conformation in crystal at room temperature exhibits highly efficient UV light-emitting. HKU Scholars Hub. [Link]

-

LibreTexts Chemistry. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry. [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

LibreTexts Chemistry. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]

-

PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. [Link]

-

ChemBK. (n.d.). 4'-Bromo[1,1'-biphenyl]-4-ol. [Link]

-

PubChem. (n.d.). 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 4-Bromo-4'-fluoro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 4-bromo-4'-(pentyloxy)-1,1'-biphenyl | 63619-51-2 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sci-hub.se [sci-hub.se]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. edinst.com [edinst.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Molecular structure of 4-Bromo-4'-propoxy-1,1'-biphenyl

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-4'-propoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of 4-Bromo-4'-propoxy-1,1'-biphenyl, a substituted biphenyl derivative of significant interest in materials science and medicinal chemistry. As a Senior Application Scientist, the following narrative synthesizes structural data, proven synthetic methodologies, and analytical protocols to offer a holistic understanding of this molecule. The structure of this guide is designed to logically flow from fundamental properties to practical application, providing field-proven insights into its synthesis and characterization.

Introduction to the Biphenyl Scaffold

Biphenyl derivatives form the core of numerous advanced materials and pharmacologically active compounds.[1][2] Their rigid, conjugated structure imparts desirable thermal and electronic properties, making them foundational for liquid crystals and organic electronics.[2][3] The molecule 4-Bromo-4'-propoxy-1,1'-biphenyl is a prime example of an unsymmetrically substituted biphenyl. Its design features a propoxy group (-OC₃H₇), which can influence solubility and molecular packing, and a bromine atom, which serves as a highly versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2][3] This unique combination of functional groups makes it a valuable intermediate for constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

The core of 4-Bromo-4'-propoxy-1,1'-biphenyl consists of two phenyl rings connected by a carbon-carbon single bond. The substituents are located at the para positions of each ring, creating a linear, rod-like geometry that is often associated with liquid crystalline behavior.[2][4] While the biphenyl system prefers a planar conformation to maximize π-conjugation, steric hindrance between the ortho-hydrogens typically results in a non-zero dihedral angle between the planes of the two rings.[5][6]

Structural Representation

Caption: 2D structure of 4-Bromo-4'-propoxy-1,1'-biphenyl.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅BrO | - |

| Molecular Weight | 291.18 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds[2] |

| Core Structure | 1,1'-Biphenyl | [7][8] |

| Functional Groups | Bromo, Propoxy (Ether) | - |

Synthesis and Purification: A Validated Protocol

The synthesis of unsymmetrical biphenyls like 4-Bromo-4'-propoxy-1,1'-biphenyl is most reliably achieved through modern cross-coupling reactions or by functionalizing a pre-existing biphenyl scaffold. The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the two aryl rings.[1][9][10][11] However, a highly efficient and common alternative involves a two-step process starting from 4,4'-dihydroxybiphenyl or, more directly, from 4'-Bromo-[1,1'-biphenyl]-4-ol.[4] The latter approach, utilizing a Williamson ether synthesis, is detailed below due to its high yield and straightforward execution.[12]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl from 4'-Bromo-[1,1'-biphenyl]-4-ol and 1-bromopropane.

Materials:

-

4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)

-

1-Bromopropane (1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Acetone or 2-Butanone (solvent)

-

Dichloromethane (for extraction)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add a sufficient volume of acetone or 2-butanone to suspend the reagents.

-

Reagent Addition: Add 1-bromopropane (1.5 eq) to the suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dilute the residue with dichloromethane and wash sequentially with deionized water and saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product as a white solid.[12]

Synthesis Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of the title compound.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure and purity of the synthesized compound is critical. A combination of spectroscopic and analytical techniques provides a self-validating system for characterization.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, typically as two sets of AA'BB' systems or doublets. The propoxy group will exhibit a characteristic triplet for the terminal -CH₃, a sextet (or multiplet) for the central -CH₂-, and a triplet for the -OCH₂- group.[13][14]

-

¹³C NMR: The spectrum will show the number of unique carbon atoms in the molecule, confirming the biphenyl backbone and the propoxy chain.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The presence of bromine provides a definitive isotopic signature, with two major peaks at M and M+2 of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected peaks include C-O stretching for the ether linkage, aromatic C=C stretching, and C-H stretching.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. Biphenyl stationary phases can be particularly effective for separating related aromatic compounds.[16][17]

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ ≈ 6.9-7.6 ppm), -OCH₂- triplet (δ ≈ 4.0 ppm), -CH₂- sextet (δ ≈ 1.8 ppm), -CH₃ triplet (δ ≈ 1.0 ppm). |

| MS (EI) | Molecular ion peaks (M⁺, M+2⁺) at m/z ≈ 290 and 292, with ~1:1 relative intensity. |

| IR (KBr) | ~2800-3000 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (Aryl C-O stretch). |

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of the title compound.

Applications in Drug Development and Materials Science

The unique structural features of 4-Bromo-4'-propoxy-1,1'-biphenyl make it a valuable precursor in several high-technology fields.

-

Pharmaceutical Synthesis: The biphenyl moiety is a recognized pharmacophore in many drug candidates.[1] The bromine atom on this compound serves as a key reaction site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to build complex molecules for drug discovery programs.[2][18]

-

Liquid Crystals: The rigid, elongated structure of substituted biphenyls is fundamental to the design of liquid crystal materials used in displays and optical devices. The propoxy tail influences the melting point and the stability of the mesophases.[2][4]

-

Organic Electronics: As a derivative of a conjugated biphenyl system, this molecule can be used as a building block for synthesizing organic semiconductors, emitters for OLEDs, and other materials for advanced electronic applications.[3]

Conclusion

4-Bromo-4'-propoxy-1,1'-biphenyl is a strategically designed molecule with a robust biphenyl core. Its structure has been thoroughly characterized by a suite of analytical techniques that validate its identity and purity. Supported by reliable synthetic protocols such as the Williamson ether synthesis, this compound stands as a versatile and accessible intermediate for researchers. Its utility in the rational design of new pharmaceuticals, liquid crystals, and electronic materials underscores the importance of understanding its fundamental molecular structure and properties.

References

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).

- Selective Synthesis of (Benzyl)

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.

- Suzuki-Miyaura coupling reaction to synthesize biphenyl... (2025).

- Synthesis process of 4-bromo-4' -propylbiphenyl.

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017).

- HPLC Methods for analysis of Biphenyl.

- Supporting Inform

- Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]. PDF.

- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America.

- 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...

- Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. Source not specified.

- The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. (2015). AIP Publishing.

- Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)

- 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis. ChemicalBook.

- Supplementary Inform

- 4 -Bromo-(1,1 -biphenyl)-4-ol 97 29558-77-8. Sigma-Aldrich.

- 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one. NIH.

- The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024).

- 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR spectrum. ChemicalBook.

- 4-bromo-4'-propylbiphenyl - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- An In-Depth Technical Guide to 4-Bromo-4'-vinylbiphenyl: Discovery, Synthesis, and Characteriz

- Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid. Source not specified.

- 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. (2025). ChemicalBook.

- 4-Bromo-4'-fluoro-1,1'-biphenyl. PubChem.

- Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di. The Royal Society of Chemistry.

- Laboratory data base for isomer-specific determination of polychlorinated biphenyls. (1984). Analytical Chemistry.

- Biphenyl derivatives &

- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH.

- The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. Source not specified.

- 4'-Bromo-[1,1'-biphenyl]-4-ol: A Versatile Intermediate for Pharmaceutical and Material Science Applic

- 4-Bromobiphenyl. PubChem.

- 1,1'-Biphenyl, 4-bromo-. NIST WebBook.

- 1,1'-Biphenyl, 4-bromo-. NIST WebBook.

- 4-Bromo-4'-hydroxybiphenyl. PubChem.

- Potential Research Areas for 4-Bromo-4'-vinylbiphenyl: A Technical Guide. Benchchem.

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid [journal.buct.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-bromo-4'-(pentyloxy)-1,1'-biphenyl | 63619-51-2 [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR [m.chemicalbook.com]

- 16. helixchrom.com [helixchrom.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromo-4'-propoxy-1,1'-biphenyl as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-4'-propoxy-1,1'-biphenyl, a versatile chemical intermediate. With full editorial control, this document is structured to deliver field-proven insights and practical methodologies, moving beyond a rigid template to offer a narrative grounded in scientific expertise.

Introduction: The Strategic Value of a Bifunctional Biphenyl Core

4-Bromo-4'-propoxy-1,1'-biphenyl is a polysubstituted aromatic compound featuring a biphenyl nucleus. This core structure is a prevalent motif in a variety of functional materials and biologically active molecules.[1] The strategic placement of a bromo group at the 4-position and a propoxy group at the 4'-position imparts a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[2] The propoxy group, on the other hand, modulates the molecule's lipophilicity, solubility, and potential for intermolecular interactions, which is of particular interest in the design of liquid crystals and pharmaceutical agents.[3]

This guide will delve into the synthesis, characterization, and reactivity of 4-Bromo-4'-propoxy-1,1'-biphenyl, providing detailed protocols and an analysis of its applications as a key building block in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectroscopic properties is fundamental to its effective application in synthesis and material design.

Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 154020-02-7 | [4][5] |

| Molecular Formula | C₁₅H₁₅BrO | [4][5] |

| Molecular Weight | 291.18 g/mol | [4][5] |

| Appearance | White solid (typical) | Inferred from related compounds. |

| Boiling Point | 374.7 °C (Predicted) |

Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the propoxy group. The protons on the brominated ring will be in a different chemical environment compared to those on the propoxy-substituted ring.

-

Aromatic Region (approx. 6.9-7.6 ppm): Two sets of doublets are anticipated for the AA'BB' spin systems of the para-substituted phenyl rings. The protons on the ring bearing the electron-donating propoxy group will likely appear more upfield compared to the protons on the ring with the electron-withdrawing bromine atom.[6]

-

Propoxy Group Region (approx. 0.9-4.0 ppm):

-

A triplet corresponding to the terminal methyl group (CH₃) around 0.9-1.1 ppm.

-

A sextet for the methylene group adjacent to the methyl group (-CH₂-) in the range of 1.7-1.9 ppm.

-

A triplet for the methylene group attached to the oxygen atom (-O-CH₂-) further downfield, around 3.9-4.1 ppm, due to the deshielding effect of the oxygen.[7]

-

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's symmetry, a total of 9 distinct carbon signals are expected (7 aromatic and 3 aliphatic), assuming no accidental equivalence.[8][9]

-

Aromatic Region (approx. 115-160 ppm): Signals for the quaternary carbons and the protonated aromatic carbons will be observed. The carbon attached to the bromine atom will be shifted to a lower field, while the carbon attached to the oxygen of the propoxy group will be significantly deshielded.[10]

-

Aliphatic Region (approx. 10-70 ppm): Three distinct signals for the three carbon atoms of the propoxy group are expected.[10]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.[11][12]

-

C-H stretching (aromatic): Around 3030-3100 cm⁻¹

-

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹

-

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): A strong absorption band in the 1240-1260 cm⁻¹ region.

-

C-Br stretching: A band in the fingerprint region, typically below 600 cm⁻¹.

2.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13][14]

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 290 and 292 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation pathways would involve the loss of the propoxy group or cleavage of the biphenyl linkage.

Synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl

The synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl can be efficiently achieved through a Williamson ether synthesis, a well-established and reliable method for forming ether linkages.[2]

Synthetic Pathway: Williamson Ether Synthesis

This approach involves the reaction of the commercially available 4-Bromo-4'-hydroxybiphenyl with a suitable propylating agent, such as 1-bromopropane, in the presence of a base.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of 1-(4-Bromophenyl)-4-propoxybenzene.[5]

Materials:

-

4-Bromo-4'-hydroxybiphenyl (1.0 equivalent)

-

1-Bromopropane (1.5 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

2-Butanone (MEK)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-4'-hydroxybiphenyl, anhydrous potassium carbonate, and 2-butanone.

-

Stir the suspension and add 1-bromopropane.

-

Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (CH₂Cl₂).

-

Filter the mixture to remove the inorganic salts.

-

Wash the organic layer sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Wash the resulting residue with cold hexane to afford the pure 4-Bromo-4'-propoxy-1,1'-biphenyl as a white solid.[5]

A reported yield for a similar reaction is 94.3%.[5]

Reactivity and Applications as a Chemical Intermediate

The synthetic utility of 4-Bromo-4'-propoxy-1,1'-biphenyl lies in the reactivity of its bromine substituent, making it a valuable precursor for the synthesis of more complex molecules.

Key Reactions

4.1.1. Suzuki-Miyaura Cross-Coupling